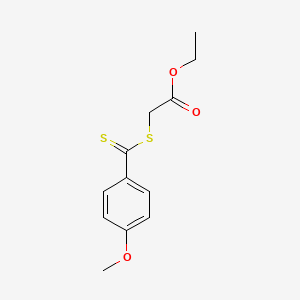
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate
Overview
Description
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is an organic compound with the molecular formula C12H14O3S2 and a molecular weight of 270.37 g/mol . It is commonly used as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a type of controlled radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate can be synthesized through a reaction involving ethyl bromoacetate and 4-methoxyphenylcarbonothioyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate primarily undergoes reactions typical of thioesters and esters. These include:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester or thioester group is replaced by other nucleophiles.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced to thiols or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Nucleophiles: Amines, alcohols, and thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted esters or thioesters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is extensively used in scientific research, particularly in the field of polymer chemistry . Its applications include:
Controlled Radical Polymerization: As a RAFT agent, it is used to control the molecular weight and architecture of polymers.
Material Science: It is employed in the synthesis of advanced materials with specific properties such as block copolymers and star-shaped polymers.
Biological Studies: The compound is used to create biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is utilized in the production of specialty polymers for coatings, adhesives, and sealants.
Mechanism of Action
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate functions as a chain transfer agent in RAFT polymerization by mediating the growth of polymer chains . The mechanism involves the reversible addition of the compound to a growing polymer chain, followed by fragmentation to release a new radical that continues the polymerization process. This allows for precise control over the polymer’s molecular weight and structure.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate
Uniqueness
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is unique due to its specific functional groups that provide distinct reactivity and compatibility with various monomers in RAFT polymerization . Its methoxy group enhances its electron-donating properties, which can increase the rate of fragmentation and reduce polymerization time compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-methoxybenzenecarbothioyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c1-3-15-11(13)8-17-12(16)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCQGUNDFCXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=S)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
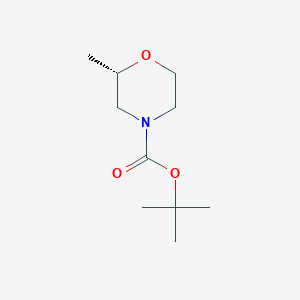
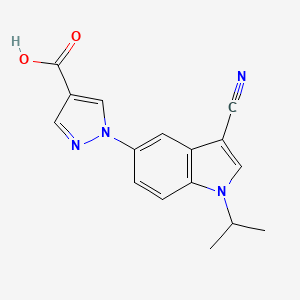
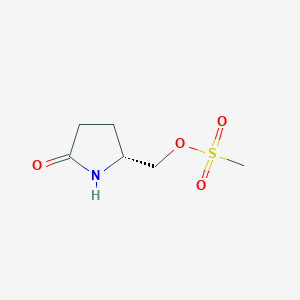
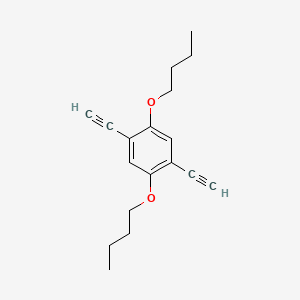

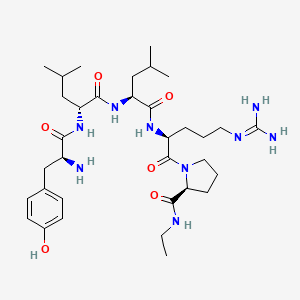
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
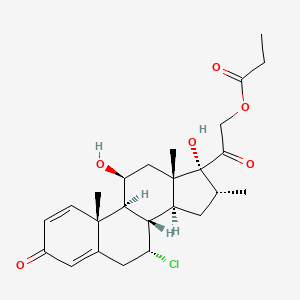
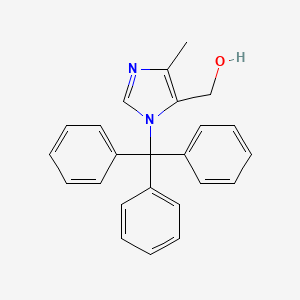
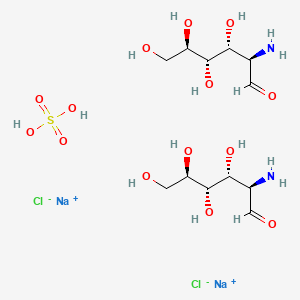
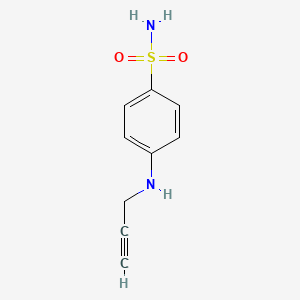
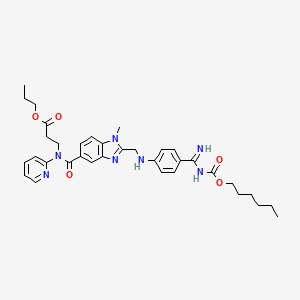
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)
